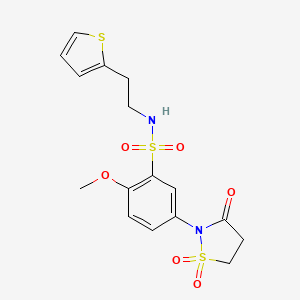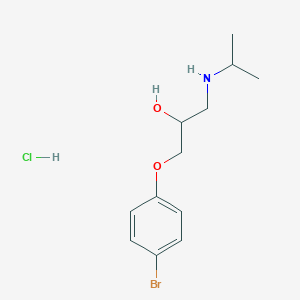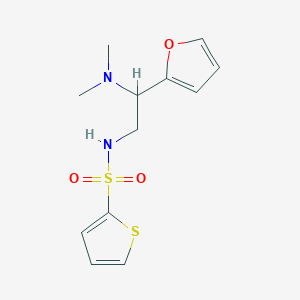![molecular formula C23H25NO4 B2778280 (2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid CAS No. 2137072-78-5](/img/structure/B2778280.png)
(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactive Intermediates in Peptide Synthesis
This compound is explored in the context of peptide synthesis, particularly focusing on the first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones, which are derived from urethane-protected amino acids. The study elucidates the geometrical and electronic characteristics of these intermediates, providing insights into their role in peptide bond formation and stability (Crisma et al., 1997).
Enzyme-Activated Surfactants for Carbon Nanotube Dispersion
Another application involves the use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These compounds facilitate the dispersion of CNTs in aqueous solutions, leveraging their interactions modeled through quantum mechanical computations. This approach signifies a step forward in the enzymatic activation of surfactants, enabling on-demand homogeneous aqueous nanotube dispersions under physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues
Research into the synthesis of oligomers from sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids showcases another facet of this compound's utility. These monomer units are incorporated into solid-phase synthesis, leading to the efficient creation of oligomers. This method demonstrates the versatility of N-fluoren-9-ylmethoxycarbonyl-protected amino acids in synthesizing complex molecular structures, which could have implications for drug design and biomolecular research (Gregar & Gervay-Hague, 2004).
Ring-opening Polymerization of an O-carboxyanhydride Monomer
The synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid highlights a polymer chemistry application. This research points to the potential of using specific catalysts for the controlled polymerization of OCAs, leading to hydrophilic poly(α-malic acid) polymers. Such materials could have significant applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds (Pounder et al., 2011).
Synthesis of Complex Head-to-Side-Chain Cyclodepsipeptides
Finally, the detailed protocol for synthesizing 'head-to-side-chain cyclodepsipeptides,' using protected amino acids derived from this compound, offers a glimpse into the advanced synthetic strategies in peptide and depsipeptide chemistry. These methodologies facilitate the creation of structurally complex and biologically significant molecules, such as pipecolidepsin A, which exhibits cytotoxicity against various human cancer cell lines (Pelay-Gimeno et al., 2016).
Propriétés
IUPAC Name |
(2R,6S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,6-dimethylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14-11-16(22(25)26)12-15(2)24(14)23(27)28-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,14-16,21H,11-13H2,1-2H3,(H,25,26)/t14-,15+,16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHDEBRAXHKOF-XYPWUTKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)
![6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2778204.png)
![2-(6-Methylpyridazin-3-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2778205.png)

![5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B2778209.png)

![N-(3-chlorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2778211.png)



![3-Methoxy-4-[2-(2-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2778217.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide](/img/structure/B2778218.png)

